

# An In-depth Technical Guide to the Chemical Properties of Mepiprazole Dihydrochloride

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## Compound of Interest

Compound Name: Mepiprazole

Cat. No.: B1212160

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## Abstract

**Mepiprazole** dihydrochloride is a phenylpiperazine derivative with significant pharmacological activity, primarily as a 5-HT<sub>2A</sub> and  $\alpha$ <sub>1</sub>-adrenergic receptor antagonist, as well as a serotonin reuptake inhibitor.[1][2][3] This technical guide provides a comprehensive overview of the known chemical properties of **Mepiprazole** dihydrochloride, alongside detailed experimental protocols for its further characterization. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also includes methodologies for determining key physicochemical parameters such as solubility, pK<sub>a</sub>, and stability, based on established scientific principles and data from structurally related compounds.

## Chemical and Physical Properties

**Mepiprazole** dihydrochloride is the hydrochloride salt of **Mepiprazole**, a compound belonging to the phenylpiperazine class of molecules.[3] The presence of the dihydrochloride salt form generally enhances the aqueous solubility and stability of the parent compound.

Table 1: Physicochemical Properties of **Mepiprazole** Dihydrochloride

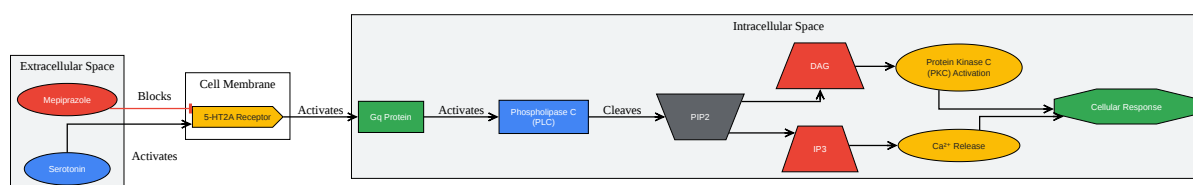
Property	Value	Source
Chemical Name	1-(3-chlorophenyl)-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]piperazine dihydrochloride	[1]
Molecular Formula	C <sub>16</sub> H <sub>21</sub> ClN <sub>4</sub> ·2HCl	[1]
Molecular Weight	377.74 g/mol	[1]
CAS Number	20344-15-4	[1]
Appearance	Likely a crystalline solid	General knowledge
Predicted pKa (Strongest Basic)	7.70 (for Mepiprazole base)	Estimated from database
Predicted pKa (for 1-(3-Chlorophenyl)piperazine intermediate)	8.85 ± 0.10	[4][5][6][7]
Solubility	Expected to be sparingly soluble in water and more soluble in some organic solvents. Specific data not available.	[8][9]
Stability	Phenylpiperazines can be susceptible to degradation under certain conditions. Specific data for Mepiprazole dihydrochloride is not available.	[10]

## Mechanism of Action and Signaling Pathways

**Mepiprazole** dihydrochloride exerts its pharmacological effects through a multi-target mechanism. It acts as an antagonist at serotonin 5-HT<sub>2A</sub> and α<sub>1</sub>-adrenergic receptors and also inhibits the reuptake of serotonin.[1][2][3]

## 5-HT2A Receptor Antagonism

Antagonism of the 5-HT2A receptor is a key component of **Mepiprazole**'s activity. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC).[8] This, in turn, results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which leads to an increase in intracellular calcium and activation of protein kinase C (PKC). By blocking this receptor, **Mepiprazole** can modulate downstream signaling cascades involved in various physiological and pathological processes.

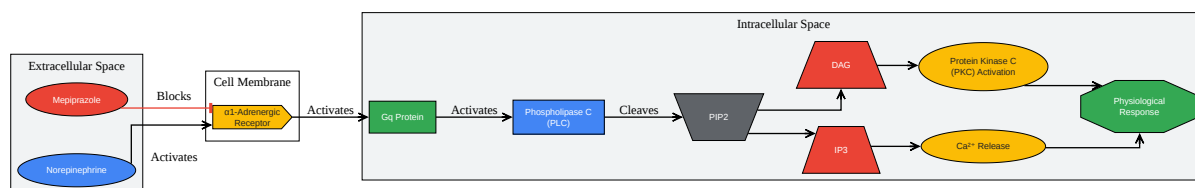


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5-HT2A Receptor Signaling Pathway Antagonism by **Mepiprazole**.

## $\alpha$ 1-Adrenergic Receptor Antagonism

**Mepiprazole** also acts as an antagonist at  $\alpha$ 1-adrenergic receptors. These receptors are also GPCRs that couple to Gq/11 proteins, initiating a similar signaling cascade to that of the 5-HT2A receptor, involving PLC activation and subsequent increases in intracellular calcium and PKC activity. This antagonism can lead to effects such as vasodilation.

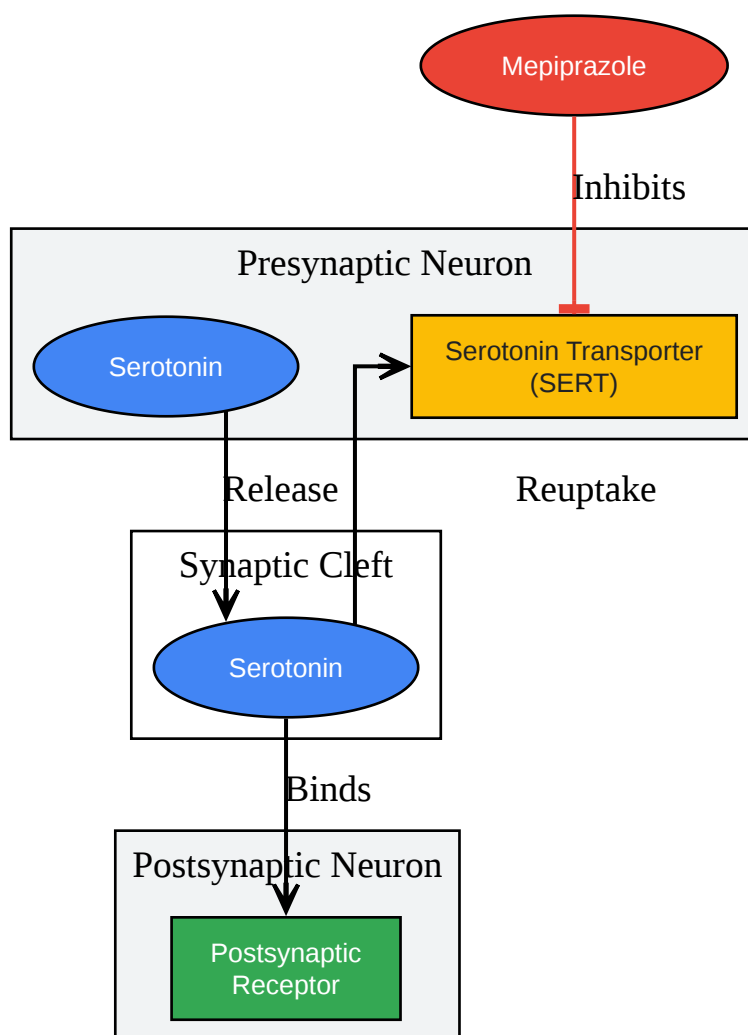


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$\alpha_1$ -Adrenergic Receptor Signaling Pathway Antagonism by **Mepiprazole**.

## Serotonin Reuptake Inhibition

**Mepiprazole** inhibits the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This action increases the concentration and duration of serotonin in the synapse, enhancing serotonergic neurotransmission.



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Mechanism of Serotonin Reuptake Inhibition by **Mepiprazole**.

## Experimental Protocols

Due to the lack of specific published data for **Mepiprazole** dihydrochloride, the following are detailed, generalized protocols for determining its key chemical properties.

## Solubility Determination

Objective: To determine the equilibrium solubility of **Mepiprazole** dihydrochloride in various solvents (e.g., water, phosphate-buffered saline (PBS) at different pH values, ethanol, methanol).

## Methodology: Shake-Flask Method

- Preparation of Saturated Solutions:
  - Add an excess amount of **Mepiprazole** dihydrochloride to a series of glass vials, each containing a known volume of the desired solvent.
  - Ensure that a solid excess of the compound is visible.
- Equilibration:
  - Seal the vials to prevent solvent evaporation.
  - Place the vials in a shaker bath set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation:
  - After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
  - Carefully withdraw a sample from the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
  - Dilute the filtered sample with an appropriate solvent to a concentration within the linear range of the analytical method.
- Quantification:
  - Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
  - Prepare a calibration curve using standard solutions of **Mepiprazole** dihydrochloride of known concentrations.
  - Determine the concentration of **Mepiprazole** dihydrochloride in the samples by comparing their response to the calibration curve.

- Calculation:
  - Calculate the solubility by multiplying the determined concentration by the dilution factor. Express the solubility in mg/mL or mol/L.

## pKa Determination

Objective: To determine the acid dissociation constant(s) (pKa) of **Mepiprazole** dihydrochloride.

Methodology: Potentiometric Titration

- Sample Preparation:
  - Accurately weigh a sample of **Mepiprazole** dihydrochloride and dissolve it in a known volume of deionized water or a suitable co-solvent system if aqueous solubility is low.
- Titration Setup:
  - Place the solution in a thermostated vessel (e.g., at 25 °C).
  - Use a calibrated pH meter with a suitable electrode to monitor the pH of the solution.
  - Use a calibrated burette to add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.
- Titration Procedure:
  - Record the initial pH of the solution.
  - Add the titrant in small aliquots, recording the pH after each addition.
  - Continue the titration past the equivalence point(s).
- Data Analysis:
  - Plot the pH of the solution versus the volume of titrant added to generate a titration curve.

- The pKa value(s) can be determined from the pH at the half-equivalence point(s) on the titration curve.
- Alternatively, the pKa can be calculated from the first derivative of the titration curve, where the equivalence point(s) are indicated by peaks.

## Stability Assessment: Forced Degradation Studies

Objective: To investigate the intrinsic stability of **Mepiprazole** dihydrochloride under various stress conditions and to identify potential degradation products.

Methodology: Stress Testing

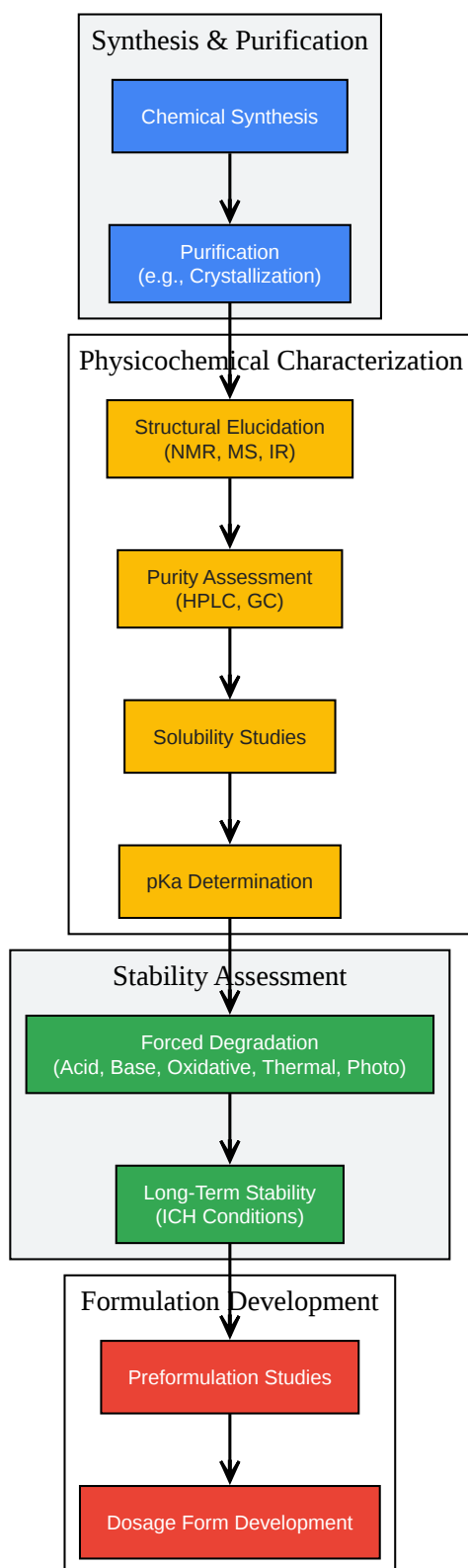
- Sample Preparation:
  - Prepare solutions of **Mepiprazole** dihydrochloride in appropriate solvents.
- Stress Conditions:
  - Acidic Hydrolysis: Treat the sample solution with a strong acid (e.g., 0.1 M HCl) and heat (e.g., 60 °C) for a defined period.
  - Basic Hydrolysis: Treat the sample solution with a strong base (e.g., 0.1 M NaOH) and heat (e.g., 60 °C) for a defined period.
  - Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H<sub>2</sub>O<sub>2</sub>) at room temperature for a defined period.
  - Thermal Degradation: Expose a solid sample or a solution to elevated temperatures (e.g., 80 °C) for a defined period.
  - Photostability: Expose a solid sample or a solution to UV and visible light according to ICH guidelines.
- Sample Analysis:
  - At specified time points, withdraw samples from each stress condition.



- Neutralize the acidic and basic samples before analysis.
- Analyze all samples using a stability-indicating HPLC method capable of separating the parent drug from any degradation products.
- Data Evaluation:
  - Quantify the amount of **Mepiprazole** dihydrochloride remaining at each time point.
  - Identify and, if possible, characterize any significant degradation products using techniques such as mass spectrometry (MS).

## Experimental Workflow and Characterization

A general workflow for the comprehensive chemical characterization of a compound like **Mepiprazole** dihydrochloride is crucial for drug development.



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